molecular formula C15H20N6O3 B12233284 4,6-Dimethoxy-2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine

4,6-Dimethoxy-2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine

Cat. No.: B12233284
M. Wt: 332.36 g/mol
InChI Key: XICMQDYWGCORQG-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with methoxy groups and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4,6-dimethoxypyrimidine and 6-methoxypyrimidin-4-yl piperazine.

    Coupling Reaction: The two starting materials are coupled using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or amines in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of halogenated or aminated pyrimidine derivatives.

Scientific Research Applications

4,6-Dimethoxy-2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study various biological processes and interactions.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: A related compound with a methylsulfonyl group instead of the piperazine ring.

    4,6-Dimethoxy-2-(methylthio)pyrimidine: A compound with a methylthio group instead of the piperazine ring.

    4,6-Dimethoxy-2-(methylamino)pyrimidine: A compound with a methylamino group instead of the piperazine ring.

Uniqueness

4,6-Dimethoxy-2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine is unique due to the presence of both methoxy groups and a piperazine ring, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H20N6O3

Molecular Weight

332.36 g/mol

IUPAC Name

4,6-dimethoxy-2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C15H20N6O3/c1-22-12-8-11(16-10-17-12)20-4-6-21(7-5-20)15-18-13(23-2)9-14(19-15)24-3/h8-10H,4-7H2,1-3H3

InChI Key

XICMQDYWGCORQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC=N3)OC)OC

Origin of Product

United States

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